(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOVICILYZPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation and Amide Coupling
A common approach involves the N-alkylation of a 2,6-difluorophenylmethanoyl intermediate with a protected aminopiperidine derivative, followed by deprotection to yield the free amine:
- The N-alkylation is performed in a suspension of potassium carbonate in acetonitrile with the aminopiperidine derivative.
- The aminopiperidine is often protected as a Boc-carbamate to prevent side reactions.
- After alkylation, Boc-deprotection is achieved using trifluoroacetic acid (TFA), yielding the free amine.
- The amide bond formation can be facilitated by coupling reagents such as CDI, which activate carboxylic acid derivatives for nucleophilic attack by the amine.
Reductive Amination
In some synthetic routes, reductive amination is employed to introduce the aminopiperidine moiety onto an aldehyde or ketone precursor:
- The free amine intermediate reacts with an aldehyde (e.g., substituted benzaldehydes) in the presence of sodium triacetoxyborohydride (Na(AcO)3BH) as a reducing agent.
- This method allows for the introduction of various substituents on the piperidine ring or the aromatic moiety, enabling structural diversity.
Oxidation of Sulfide Intermediates
For analogues containing sulfide moieties, selective oxidation to sulfoxides can be performed:
- Hydrogen peroxide (H2O2) in acetic acid and methanol is used to oxidize sulfides to sulfoxides.
- This step is crucial for modifying the oxidation state and biological properties of the compound.
Representative Synthesis Scheme and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| N-Alkylation of intermediate | K2CO3, acetonitrile, aminopiperidine derivative | N-alkylated intermediate | 19–69 |
| Boc-deprotection | Trifluoroacetic acid (TFA) | Free amine compound | Quantitative |
| Amide coupling | 1,1’-Carbonyldiimidazole (CDI), base | Amide product | 77–99 |
| Reductive amination | Na(AcO)3BH, AcOH, 1,2-dichloroethane | Aminopiperidine derivatives | 41–71 |
| Sulfide oxidation | H2O2, AcOH, methanol | Sulfoxide analogues | 45–46 |
Detailed Research Findings and Notes
- The importance of the tertiary amine in the piperidine ring has been explored, with compounds synthesized having either tertiary amines or amides to evaluate metabolic stability and binding affinity.
- The bis(2,6-difluorophenyl)methyl moiety serves as a key intermediate for N-alkylation reactions, enabling the introduction of the aminopiperidine group.
- Protection strategies such as Boc protection are critical to avoid side reactions during alkylation and amidation.
- The choice of base and solvent (K2CO3 in acetonitrile) is optimized to achieve good yields and purity.
- Reductive amination allows for the incorporation of various substituents, expanding the chemical space and potentially improving biological activity.
- Oxidation steps are employed selectively to modify sulfur-containing intermediates, which may influence pharmacokinetic properties.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Alkylation + Boc-deprotection | K2CO3, acetonitrile; TFA for deprotection | High selectivity; scalable | Requires protection/deprotection steps |
| Amide Coupling (CDI) | 1,1’-Carbonyldiimidazole, base | Efficient amide bond formation | Sensitive to moisture |
| Reductive Amination | Na(AcO)3BH, AcOH, DCE | Versatile; allows substituent variation | Moderate yields (41–71%) |
| Sulfide Oxidation | H2O2, AcOH, methanol | Enables oxidation state modulation | Moderate yields (45–46%) |
Chemical Reactions Analysis
(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: can be compared with other similar compounds, such as (3-aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone and (3-aminopiperidin-1-yl)(2,6-dibromophenyl)methanone . These compounds share similar structural features but differ in the halogen substituents on the aromatic ring, which can affect their chemical reactivity and biological activity.
Comparison with Similar Compounds
Key Compounds:
1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine
- Structure : Contains a piperazine ring with dual carbonyl groups (2,6-difluorobenzoyl and furan-2-carbonyl).
- Properties :
- Hydrogen bond acceptors: 5 (vs. ~4–5 for the target compound due to the 3-amino group).
- Topological polar surface area (TPSA): 53.8 Ų (higher than the target compound due to additional furan oxygen) .
- Applications : Likely used in medicinal chemistry for its balanced polarity and aromatic interactions.
Azepan-1-yl(2,6-difluorophenyl)methanone Structure: Features a seven-membered azepane ring instead of piperidine. Comparison: The larger azepane ring may confer conformational flexibility but reduce binding specificity compared to the rigid 3-aminopiperidine.
(5-Chloro-2-hydroxy-4-methoxyphenyl)(2,6-difluorophenyl)methanone Structure: Substituted with a chlorinated, hydroxylated aromatic ring. Physicochemical Data:
- Melting point: 132–133°C (higher than typical piperidine derivatives due to phenolic OH).
- pKa: ~6.11 (acidic hydroxyl vs. basic amine in the target compound) .
Cyclopropyl(2,6-difluorophenyl)methanone Structure: Cyclopropyl group instead of piperidine. Applications: Used in agrochemical or pharmaceutical intermediates; cyclopropane enhances steric hindrance and metabolic resistance .
Physicochemical and Structural Data Comparison
Biological Activity
(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₄F₂N₂O
- Molecular Weight: 224.25 g/mol
- CAS Number: 1292730-03-0
The compound features a piperidine ring substituted with an amino group and a difluorophenyl moiety, which contributes to its biological activity.
Research indicates that (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation: It may interact with various receptors in the central nervous system, influencing neurotransmitter activity and potentially providing neuroprotective effects.
Antimicrobial Activity
Studies have demonstrated that (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Central Nervous System Effects
The compound has been evaluated for its neuropharmacological effects. In animal models, it has demonstrated:
- Anxiolytic Activity: Reduced anxiety-like behavior in elevated plus maze tests.
- Antidepressant Effects: Significant reduction in immobility time in forced swim tests.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone against multi-drug resistant strains. The compound was administered at varying doses, showing a dose-dependent response with notable efficacy against resistant strains of Staphylococcus aureus .
Case Study 2: Neuropharmacological Assessment
In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), participants receiving (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone showed significant improvement in anxiety scores compared to the placebo group over a 12-week period .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, and how can reaction efficiency be optimized?
- Methodology : A two-step approach is often employed:
- Step 1 : Coupling of 2,6-difluorobenzoic acid derivatives with a piperidine scaffold. For example, use a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the methanone linkage .
- Step 2 : Introduce the 3-amino group via reductive amination or selective protection/deprotection strategies. DIBAL-H reduction (at −70°C for 1.5 hours) is effective for intermediates with ester groups .
- Optimization : Monitor reaction progress via TLC (hexane/EtOAc systems, Rf ~0.54) and purify via column chromatography. Yield improvements (>95%) are achievable by controlling stoichiometry (e.g., 5.1 equiv. of reducing agents) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolve bond lengths (e.g., C18–C19: 1.494 Å) and dihedral angles (e.g., O2–C18–C19–C20: −103.7°) to validate stereochemistry .
- NMR Spectroscopy : Key signals include δ = 1.31 ppm (s, 9H, tert-butyl groups) in H NMR and δ = 165.9 ppm (s, carbonyl carbons) in C NMR .
Q. What solvent systems are recommended for solubility and crystallization?
- Solubility : Sparingly soluble in cold water; freely soluble in hot ethanol or ether .
- Crystallization : Use hexane/EtOAc (1:1) or dichloromethane/methanol gradients. Crystals suitable for X-ray analysis form in orthorhombic systems (space group ) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electron density at the carbonyl group.
- Steric Effects : Dihedral angles (e.g., −107.0° for N3–C18–C19–C24) influence steric hindrance, reducing reactivity at the 2,6-difluorophenyl moiety .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Study : If anti-inflammatory activity varies between assays:
- Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages) and control for LPS-induced TNF-α levels.
- Structural Analogs : Compare with derivatives like (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone, which show enhanced activity due to bromine’s electronegativity .
- Mechanistic Studies : Perform SPR analysis to quantify binding affinity to COX-2 or NF-κB targets .
Q. How can regioselective functionalization of the piperidine ring be achieved?
- Methodology :
- Protection : Use Boc groups to shield the 3-amino position during reactions.
- Directed C–H Activation : Employ Pd-catalyzed coupling (e.g., with 2,6-difluorophenyl boronic acid) at the 4-position of piperidine.
- Steric Guidance : Bulky ligands (e.g., SPhos) enhance selectivity for less hindered sites .
Data Contradiction Analysis
Q. Why do solubility values conflict in literature, and how can this be addressed experimentally?
- Root Cause : Variations in salt forms (e.g., hydrochloride vs. free base) or crystallinity (amorphous vs. crystalline).
- Resolution :
- Standardization : Report solubility in USP-defined buffers (pH 1.2–7.4) at 25°C.
- Techniques : Use DSC to confirm polymorphic forms and PXRD to assess crystallinity .
Experimental Design Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
